

Toxicological Profile of 1-Bromopinacolone: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromopinacolone

Cat. No.: B042867

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

1-Bromopinacolone (CAS No: 5469-26-1), also known as 1-bromo-3,3-dimethyl-2-butanone, is a combustible liquid that is classified as a hazardous chemical.^[1] This technical guide provides a consolidated overview of its known toxicological profile, drawing from available safety data sheets and established testing guidelines. The primary hazards identified are skin and eye irritation, and respiratory system irritation upon single exposure.

A significant data gap exists for chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. While no specific studies on **1-Bromopinacolone** are publicly available for these endpoints, the toxicological profile of structurally related compounds, such as 1-bromopropane which is "reasonably anticipated to be a human carcinogen," suggests that caution is warranted.

This guide summarizes the available quantitative toxicity data, outlines the standard experimental protocols for key toxicological assessments as per the Organisation for Economic

Co-operation and Development (OECD) guidelines, and provides visualizations of these experimental workflows.

Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C6H11BrO	[1][2]
Molecular Weight	179.06 g/mol	[1][2]
Appearance	Liquid	
Boiling Point	188-194 °C	
Melting Point	-10 °C	
Density	1.331 g/mL at 25 °C	
Flash Point	75 °C (167 °F) - closed cup	

Toxicological Data

Acute Toxicity

There is no specific acute toxicity information available for **1-Bromopinacolone**.^[1] However, based on Acute Toxicity Estimates (ATE), the classification criteria for acute oral, dermal, and inhalation toxicity are not met.^[1]

Route	Endpoint	Value	Classification
Oral	LD50	> 2000 mg/kg (ATE)	Not Classified
Dermal	LD50	> 2000 mg/kg (ATE)	Not Classified
Inhalation (Vapor)	LC50	> 20 mg/l (ATE)	Not Classified

Skin Corrosion/Irritation

1-Bromopinacolone is classified as a skin irritant (Category 2).^{[1][2]} It causes skin irritation.^{[1][2]}

Serious Eye Damage/Eye Irritation

This chemical is classified as causing serious eye irritation (Category 2).[\[1\]](#)[\[2\]](#)

Respiratory or Skin Sensitization

There is no information available regarding the potential for **1-Bromopinacolone** to cause respiratory or skin sensitization.[\[1\]](#)

Germ Cell Mutagenicity

No information is available on the mutagenic effects of **1-Bromopinacolone**.[\[1\]](#)

Carcinogenicity

There is no information available on the carcinogenicity of **1-Bromopinacolone**.[\[1\]](#) It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[\[3\]](#)

Reproductive Toxicity

No data is available on the reproductive toxicity of **1-Bromopinacolone**.[\[2\]](#)

Specific Target Organ Toxicity (STOT)

- Single Exposure: **1-Bromopinacolone** is classified as a Category 3 for specific target organ toxicity following a single exposure, with the respiratory system being the target organ.[\[1\]](#)[\[2\]](#) It may cause respiratory irritation.[\[1\]](#)[\[2\]](#)
- Repeated Exposure: No data is available on the effects of repeated exposure to **1-Bromopinacolone**.[\[2\]](#)

Experimental Protocols

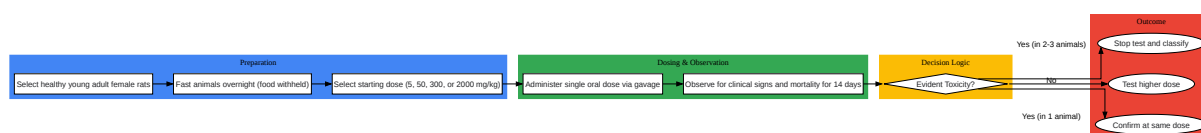
The following sections describe the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols represent the standard approach for generating the type of data that is currently lacking for **1-Bromopinacolone**.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is an alternative to the classical LD50 test and aims to determine a dose that produces evident toxicity without causing mortality.[4]

Methodology:

- **Animal Selection:** Healthy, young adult rodents (usually female rats) are used.[4]
- **Housing and Fasting:** Animals are housed individually and fasted (food, but not water) overnight before dosing.[4]
- **Dose Administration:** The test substance is administered orally in a single dose via gavage. [4] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing information.[4]
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]
- **Procedure:** The test proceeds sequentially in a group of animals. If no toxicity is observed at the starting dose, the next higher fixed dose is used in another group. If toxicity is observed, the test is repeated at the same dose level to confirm, and if necessary, a lower dose is tested.



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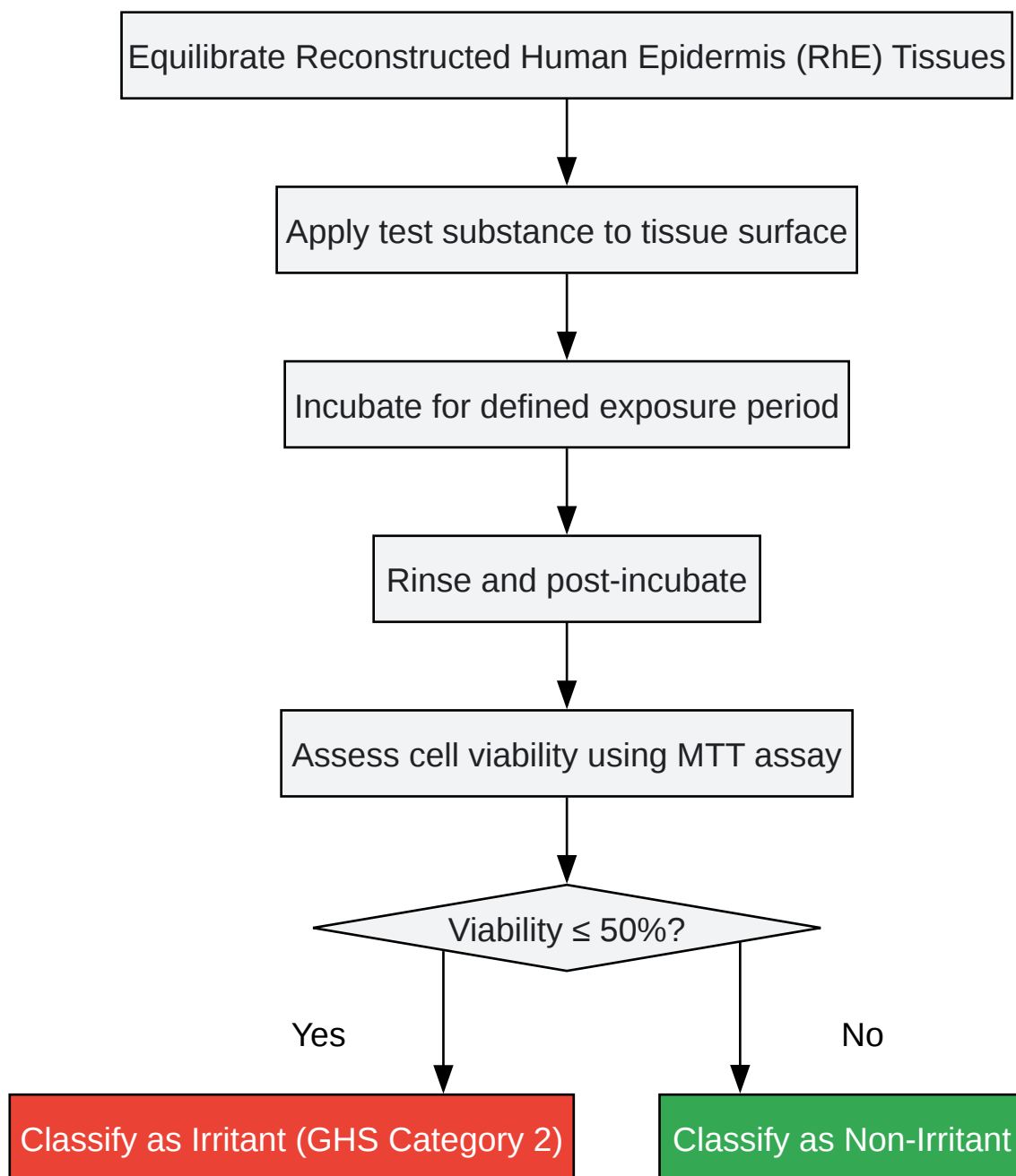
Caption: Workflow for Acute Oral Toxicity - Fixed Dose Procedure (OECD 420).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test uses a reconstructed human epidermis model to assess the skin irritation potential of a chemical.[\[5\]](#)[\[6\]](#)

Methodology:

- Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues are equilibrated.[\[7\]](#)
- Test Substance Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.[\[7\]](#)
- Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).[\[5\]](#)
- Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT to formazan, which is then extracted and quantified spectrophotometrically.[\[6\]](#)
- Classification: A reduction in tissue viability below a certain threshold ($\leq 50\%$) indicates that the substance is an irritant.[\[5\]](#)[\[8\]](#)



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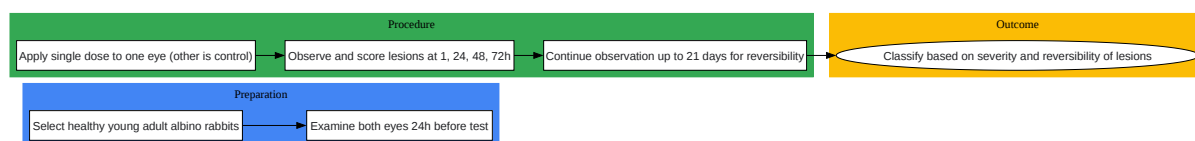
Caption: Workflow for In Vitro Skin Irritation Test (OECD 439).

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[9][10]

Methodology:

- Animal Selection: Healthy young adult albino rabbits are typically used.[10]
- Procedure: A single dose of the test substance is applied to one eye of the animal. The other eye serves as a control.[11]
- Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and the degree of eye irritation is scored for the cornea, iris, and conjunctiva.[10][11]
- Duration: Observations may continue for up to 21 days to assess the reversibility of any effects.[12]



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Caption: Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).

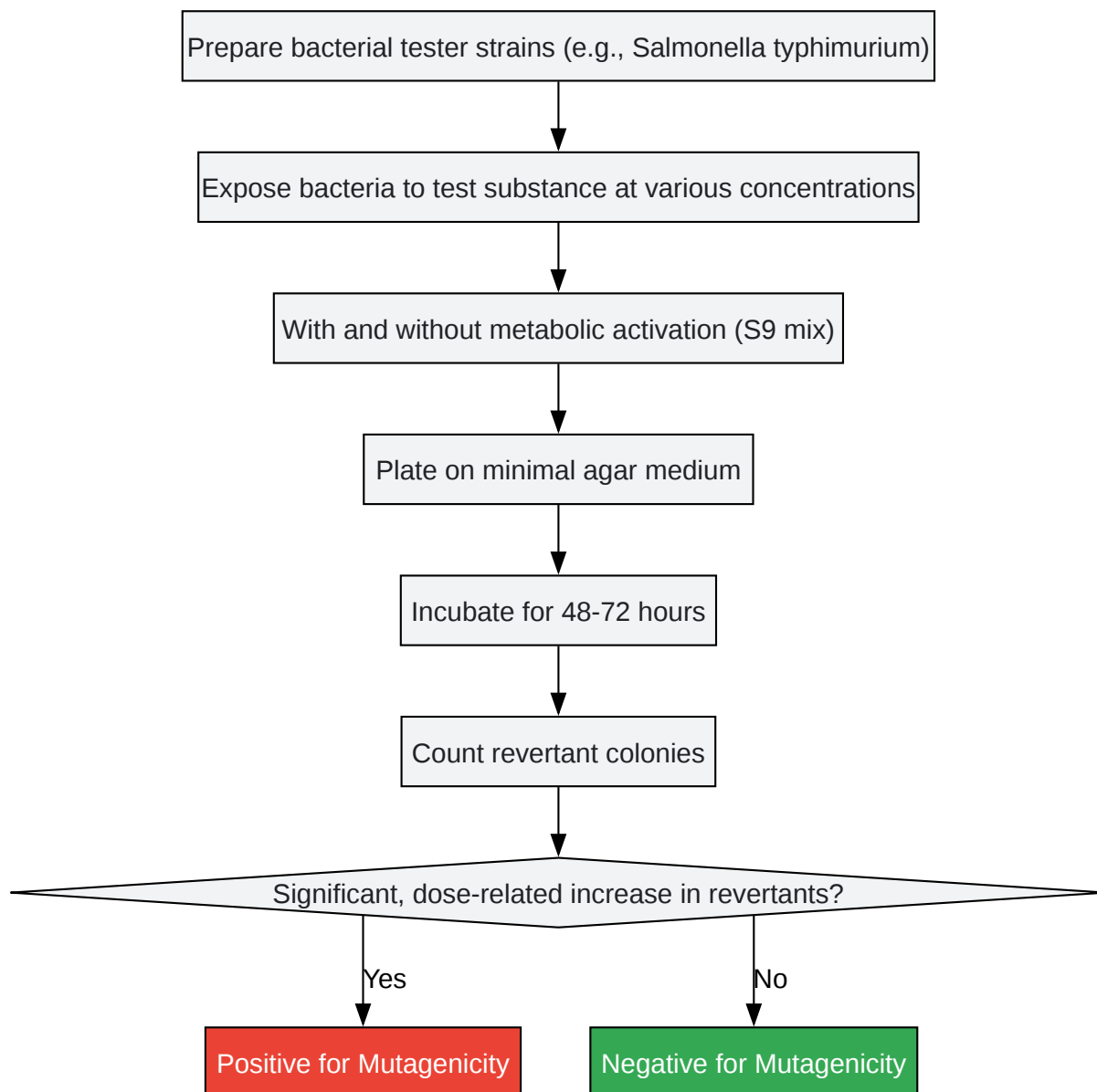
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*. [13][14][15]

Methodology:

- Tester Strains: Amino-acid requiring strains of bacteria are used.[13]

- Exposure: The bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).[14]
- Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the tester strain.[16]
- Scoring: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) are counted.[16]
- Evaluation: A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.



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Caption: Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).

Data Gaps and Future Research

The toxicological profile of **1-Bromopinacolone** is incomplete. There is a critical need for data on:

- **Chronic Toxicity:** To understand the potential health effects of long-term, repeated exposure.
- **Carcinogenicity:** To determine if the substance has the potential to cause cancer. The carcinogenicity of the related compound 1-bromopropane raises concerns.
- **Mutagenicity:** To assess the potential to cause genetic mutations.
- **Reproductive and Developmental Toxicity:** To evaluate the potential effects on fertility and offspring development.

Standardized testing according to OECD guidelines for these endpoints is highly recommended to fully characterize the toxicological profile of **1-Bromopinacolone** and to enable a comprehensive risk assessment.

Conclusion

1-Bromopinacolone is a hazardous chemical that causes skin, eye, and respiratory irritation. The available data is limited to acute effects, and significant data gaps exist for chronic, carcinogenic, mutagenic, and reproductive toxicity. Professionals handling this substance should exercise extreme caution, use appropriate personal protective equipment, and work in well-ventilated areas. Further research is essential to fully understand the toxicological risks associated with **1-Bromopinacolone**.

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